molecular formula C28H24 B11711238 1-Methyl-1,3,3-triphenylindane CAS No. 19303-32-3

1-Methyl-1,3,3-triphenylindane

Cat. No.: B11711238
CAS No.: 19303-32-3
M. Wt: 360.5 g/mol
InChI Key: NHZVDEWMDVTVLX-UHFFFAOYSA-N
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Description

1-Methyl-1,3,3-triphenylindane is an organic compound belonging to the indane family, characterized by a fused ring system with three phenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,3,3-triphenylindane can be synthesized through intramolecular Friedel-Crafts cyclialkylation of selected phenylated alkanols. The reaction involves treating 2-methyl-4,4,4-triphenyl-2-butanol with catalysts such as aluminum chloride (AlCl3) in nitromethane (CH3NO2), phosphoric acid (H3PO4), or polyphosphoric acid (PPA) under varying conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Friedel-Crafts cyclialkylation method provides a scalable approach for its synthesis. The choice of catalyst and reaction conditions can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,3,3-triphenylindane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the phenyl groups or the indane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the indane core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.

Scientific Research Applications

1-Methyl-1,3,3-triphenylindane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-1,3,3-triphenylindane exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and stabilizing reactive intermediates.

Comparison with Similar Compounds

  • 1,1-Dimethyl-3-phenylindane
  • 3,3-Dimethyl-1,1-diphenylindane
  • 1-Methyl-1,3-diphenylindane
  • 1,1,3-Triphenylindane

Uniqueness: 1-Methyl-1,3,3-triphenylindane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a different reactivity profile and potential for diverse applications in research and industry .

Properties

CAS No.

19303-32-3

Molecular Formula

C28H24

Molecular Weight

360.5 g/mol

IUPAC Name

1-methyl-1,3,3-triphenyl-2H-indene

InChI

InChI=1S/C28H24/c1-27(22-13-5-2-6-14-22)21-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)26-20-12-11-19-25(26)27/h2-20H,21H2,1H3

InChI Key

NHZVDEWMDVTVLX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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